Cyclohexanecarboximidamide hydrochloride
CAS No.: 2498-48-8
Cat. No.: VC2470614
Molecular Formula: C7H15ClN2
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2498-48-8 |
---|---|
Molecular Formula | C7H15ClN2 |
Molecular Weight | 162.66 g/mol |
IUPAC Name | cyclohexanecarboximidamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H |
Standard InChI Key | OZEZGFFRDBWFFC-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=N)N.Cl |
Canonical SMILES | C1CCC(CC1)C(=N)N.Cl |
Introduction
Chemical Structure and Identification
Cyclohexanecarboximidamide hydrochloride is a cyclohexane derivative featuring an amidine group (carboximidamide) with a hydrochloride salt formation. The compound contains a cyclohexane ring as its core structure, similar to the basic cyclohexane molecule with a molecular formula of C₆H₁₂ . The carboximidamide functional group extends from this ring structure, creating a compound with potential hydrogen bonding capabilities and specific chemical reactivity patterns. The hydrochloride salt formation typically improves water solubility compared to the free base form, making it potentially more suitable for various laboratory and pharmaceutical applications.
Physical and Chemical Properties
Predicted Properties
Table 2.1: Estimated Physical and Chemical Properties of Cyclohexanecarboximidamide Hydrochloride
Property | Estimated Value | Basis of Estimation |
---|---|---|
Physical State | Crystalline solid | Common state for hydrochloride salts |
Color | White to off-white | Typical for pure hydrochloride salts |
Solubility | Soluble in water and polar solvents | Based on hydrochloride salt character |
Storage Conditions | Sealed, dry environment | Common requirement for hydrochloride salts |
pH (in aqueous solution) | Acidic | Characteristic of hydrochloride salts |
Applications and Research Areas
Chemical Building Block Applications
As suggested by its listing in the Sigma-Aldrich building blocks collection , cyclohexanecarboximidamide hydrochloride likely serves as an intermediate or building block in organic synthesis. Amidines can participate in various reactions including:
-
Condensation reactions to form heterocyclic compounds
-
Coordination chemistry with various metal ions
-
Formation of guanidine derivatives through further functionalization
Analytical Standards
Research Methodologies and Analytical Techniques
Characterization Methods
For complete characterization of cyclohexanecarboximidamide hydrochloride, several analytical techniques would typically be employed:
Table 5.1: Analytical Techniques for Characterization
Technique | Information Provided | Application to Cyclohexanecarboximidamide HCl |
---|---|---|
NMR Spectroscopy | Structural confirmation, purity assessment | ¹H and ¹³C NMR would reveal characteristic signals for cyclohexane ring and amidine group |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Would provide molecular ion and characteristic fragmentation pattern |
Infrared Spectroscopy | Functional group identification | Would show characteristic N-H, C=N, and C-H stretching bands |
X-ray Crystallography | Solid-state structure, absolute configuration | Would definitively establish three-dimensional structure |
Elemental Analysis | Composition verification | Would confirm C, H, N, Cl percentages match theoretical values |
Comparison with Related Compounds
Structural Relatives
The cyclohexane core structure is common to various compounds with different functional groups. For instance, cyclohexane itself has conformations including chair and boat forms, with the chair conformation being more stable by enabling carbon-carbon bonds to achieve their ideal bond angle of 109.5° .
More complex derivatives include WAY-100635 (CYCLOHEXANECARBOXAMIDE, N-[2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-N-2-PYRIDINYL-, HYDROCHLORIDE), which has pharmaceutical relevance and shows significantly different properties including melting point >145°C (decomposition) and predicted density of 1.154±0.06 g/cm³ .
Table 6.1: Comparison of Cyclohexane Derivatives
Functional Similarity
The amidine functional group in cyclohexanecarboximidamide hydrochloride shares chemical reactivity patterns with other amidines and imidates, potentially allowing for prediction of chemical behavior based on established reactivity principles of these functional groups.
Future Research Directions
Structure-Activity Relationship Studies
Future research might explore:
-
Structural modifications of the cyclohexane ring and their effects on biological activity
-
Variations in the amidine functional group to optimize specific properties
-
Development of more efficient synthetic routes for scale-up production
-
Alternative salt forms to modify solubility, stability, and bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume